Cas no 39254-90-5 (4-Thiazolidinecarboxylicacid, methyl ester, (S)- (9CI))

4-Thiazolidinecarboxylic acid, methyl ester, (S)- (9CI) is a chiral thiazolidine derivative with significant utility in organic synthesis and pharmaceutical applications. Its (S)-enantiomeric form ensures high stereoselectivity, making it valuable for asymmetric synthesis and the preparation of biologically active compounds. The methyl ester group enhances solubility and reactivity, facilitating its use as an intermediate in peptide modifications and heterocyclic chemistry. This compound is particularly noted for its role in the synthesis of thiazolidine-based scaffolds, which are prevalent in medicinal chemistry for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Its stable structure and well-defined configuration contribute to reproducible results in research and industrial processes.
4-Thiazolidinecarboxylicacid, methyl ester, (S)- (9CI) structure
39254-90-5 structure
Product Name:4-Thiazolidinecarboxylicacid, methyl ester, (S)- (9CI)
CAS No:39254-90-5
MF:C5H9NO2S
MW:147.1954600811
CID:318984
PubChem ID:845039
Update Time:2025-11-01

4-Thiazolidinecarboxylicacid, methyl ester, (S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolidinecarboxylicacid, methyl ester, (S)- (9CI)
    • THIAZOLIDINE-4-CARBOXYLIC ACID METHYL ESTER
    • methyl (4S)-1,3-thiazolidine-4-carboxylate
    • Methyl (S)-thiazolidine-4-carboxylate
    • methyl 1,3-thiazolidine-4-carboxylate
    • Q27283111
    • LPH3C4742N
    • EINECS 254-382-0
    • NS00089317
    • DTXSID901234338
    • UNII-LPH3C4742N
    • SCHEMBL11122946
    • 39254-90-5
    • 4-Thiazolidinecarboxylic acid, methyl ester, (S)-
    • (S)-methyl ester4-thiazolidinecarboxylic acid
    • EN300-6509994
    • Inchi: 1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3/t4-/m1/s1
    • InChI Key: NHBNAVLHRAPNKY-SCSAIBSYSA-N
    • SMILES: S1CN[C@@H](C(=O)OC)C1

Computed Properties

  • Exact Mass: 147.03547
  • Monoisotopic Mass: 147.035399
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.6
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.208
  • Boiling Point: 238.9°Cat760mmHg
  • Flash Point: 98.3°C
  • Refractive Index: 1.507
  • PSA: 38.33

4-Thiazolidinecarboxylicacid, methyl ester, (S)- (9CI) Security Information

4-Thiazolidinecarboxylicacid, methyl ester, (S)- (9CI) Pricemore >>

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Additional information on 4-Thiazolidinecarboxylicacid, methyl ester, (S)- (9CI)

4-Thiazolidinecarboxylic Acid, Methyl Ester, (S)- (9CI): A Comprehensive Overview

The compound with CAS No. 39254-90-5, commonly referred to as 4-Thiazolidinecarboxylic Acid, Methyl Ester, (S)- (9CI), is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The (S)-configuration of this compound is particularly notable, as stereochemistry plays a critical role in determining its pharmacokinetic properties and therapeutic efficacy.

Recent studies have highlighted the importance of thiazolidine derivatives in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that 4-Thiazolidinecarboxylic Acid, Methyl Ester exhibits potent anti-inflammatory and antioxidant properties. These findings suggest that the compound could be a promising candidate for the treatment of chronic inflammatory diseases, such as arthritis and neurodegenerative disorders.

The methyl ester form of this compound is particularly advantageous due to its enhanced bioavailability. Compared to its parent acid form, the methyl ester exhibits improved solubility in biological fluids, which facilitates its absorption and distribution within the body. This property makes it an ideal candidate for oral drug delivery systems. Furthermore, the (S)-configuration ensures that the compound interacts selectively with its target receptors, minimizing off-target effects and enhancing its therapeutic index.

From a synthetic perspective, the preparation of 4-Thiazolidinecarboxylic Acid, Methyl Ester involves a multi-step process that typically begins with the synthesis of thiazolidine rings. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess. Techniques such as organocatalytic asymmetric synthesis and enzymatic resolution have been employed to achieve this goal, ensuring that the (S)-enantiomer is obtained in high purity and yield.

In terms of applications, 4-Thiazolidinecarboxylic Acid, Methyl Ester has shown potential in various therapeutic areas. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are key players in inflammatory pathways. Additionally, its antioxidant properties make it a potential candidate for mitigating oxidative damage associated with aging and chronic diseases.

Another area of interest is its role in neuroprotection. Studies conducted in animal models of neurodegenerative diseases have shown that 4-Thiazolidinecarboxylic Acid, Methyl Ester can reduce neuronal damage and improve cognitive function. This effect is attributed to its ability to modulate glutamate signaling and reduce excitotoxicity. These findings underscore its potential as a neuroprotective agent for conditions such as Alzheimer's disease and stroke.

From a structural standpoint, the molecule's thiazolidine ring serves as a versatile scaffold for further chemical modifications. Researchers have explored various substitution patterns on the ring to enhance its pharmacological properties. For instance, substituting the methyl ester group with other functional groups has been shown to alter its bioavailability and target selectivity. These modifications highlight the molecule's versatility as a platform for drug discovery.

In conclusion, 4-Thiazolidinecarboxylic Acid, Methyl Ester is a promising compound with significant potential in pharmaceutical research. Its unique stereochemistry, enhanced bioavailability, and diverse biological activities make it an attractive candidate for developing novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and applications, this compound is poised to play a pivotal role in advancing modern medicine.

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